(2-(1H-pyrrol-1-yl)phenyl)methanol
Overview
Description
The compound “(2-(1H-pyrrol-1-yl)phenyl)methanol” is a molecule that contains a pyrrole ring, which is a five-membered heterocycle with one nitrogen atom, attached to a phenyl group with a methanol substituent. This structure is related to various compounds that have been studied for their chemical properties and potential applications in different fields, such as polymer science, organic synthesis, and medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves the formation of the pyrrole ring or its attachment to a phenyl group. For instance, the synthesis of 2-(pyridin-2-yl)ethyl methacrylate, which shares a similar pyridine ring to pyrrole, was achieved and then polymerized to create homopolymers and diblock copolymers . Another related compound, (2-pyridyl)phenyl methanol, was used as a reagent for the metal-free reduction of nitro aromatic compounds, indicating its potential as a hydrogen donor in synthetic applications .
Molecular Structure Analysis
The molecular structure of compounds similar to “(2-(1H-pyrrol-1-yl)phenyl)methanol” has been characterized by various techniques, including X-ray crystallography. For example, the crystal structure of a related azopyrrole compound revealed the orientation of the pyrrole and phenyl rings and the presence of hydrogen bonding in the crystal . Another structurally related compound, a porphyrinogen derivative, showed a centrosymmetric arrangement with methanol molecules included in the cavity through hydrogen bonding .
Chemical Reactions Analysis
Compounds with pyrrole and phenyl groups can participate in a variety of chemical reactions. The pyridine nucleus, similar to pyrrole, was shown to be crucial for the thermal reactivity of carbinols, enabling a domino process involving reduction and conjugate addition to form β-amino esters . Additionally, the stereospecific arylation of (S)-proline led to the synthesis of phenyl(2′-pyrrolidinyl)methanol with high enantiomeric and diastereoisomeric excess, demonstrating the reactivity of pyrrole-containing compounds in asymmetric synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of “(2-(1H-pyrrol-1-yl)phenyl)methanol” would likely be influenced by the presence of the pyrrole and phenyl groups. For instance, the stability of the pyridine-protected methacrylic acid under acidic conditions and its selective removal under alkaline conditions or high temperature indicates the potential stability of the pyrrole group under similar conditions . The bioisostere of a carboxylic acid aldose reductase inhibitor, which includes a pyrrole and phenyl group, showed significant in vitro activity, suggesting that the physical and chemical properties of these groups can be tailored for biological activity .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
(2-(1H-pyrrol-1-yl)phenyl)methanol is utilized in the synthesis of various heterocyclic compounds. For instance, it is involved in the preparation of 9H-pyrrolo[1,2-a]indol-9-ones through an oxidation process promoted by active manganese dioxide, resulting in good yields under mild conditions (Aiello et al., 2010). Similarly, it is used in the synthesis of symmetrical pentasubstituted pyrroles, demonstrating its versatility in creating complex heterocyclic structures (Ravindran et al., 2007).
Crystal Structure Analysis
The compound also finds application in crystallography, where its derivatives' crystal structures have been analyzed to understand their molecular interactions. For example, a study on the crystal structure of a derivative revealed its supramolecular ring structure, formed through hydrogen bonds between azopyrrole and methanol solvent molecules (Yang et al., 2018).
Organic Synthesis and Catalysis
In organic synthesis, (2-(1H-pyrrol-1-yl)phenyl)methanol and its derivatives are used as reagents and ligands. They are involved in one-pot synthetic procedures for creating pyrrole derivatives and have been employed in catalytic systems for enantioselective reactions, demonstrating their importance in organic synthesis and catalysis (Kaur & Kumar, 2018); (Munck et al., 2017).
Enantioselective Synthesis
The compound is also significant in the field of enantioselective synthesis. For instance, certain bacterial strains, like Lactobacillus paracasei BD101, have been used for the asymmetric reduction of heteroaryl ketones, including phenyl(pyridin-2-yl)methanone, to produce enantiomerically pure alcohols (Şahin et al., 2019).
Antimicrobial Activity
Compounds derived from (2-(1H-pyrrol-1-yl)phenyl)methanol have been synthesized and screened for their antimicrobial activities. These studies contribute to the field of medicinal chemistry, exploring the potential of these compounds in drug development (Kumar et al., 2012).
Molecular Mechanism Studies
Additionally, the compound and its derivatives are used in studies aimed at understanding molecular mechanisms. For example, a study analyzed the mechanism of formation of a particular compound through quantum mechanics, offering insights into its molecular interactions and stability (Anga et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-pyrrol-1-ylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-8,13H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFMGYSILUCETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426855 | |
Record name | [2-(1H-Pyrrol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1H-pyrrol-1-yl)phenyl)methanol | |
CAS RN |
61034-86-4 | |
Record name | [2-(1H-Pyrrol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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